molecular formula C13H15N5O2 B7627914 (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate

(4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate

Cat. No.: B7627914
M. Wt: 273.29 g/mol
InChI Key: AKYQRGCEDJGQEO-UHFFFAOYSA-N
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Description

(4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the nucleophilic substitution of cyanuric chloride with appropriate amines. For example, reacting cyanuric chloride with 4,6-diamino-1,3,5-triazine under controlled conditions.

    Esterification: The esterification of the triazine derivative can be achieved by reacting it with 2-(4-methylphenyl)acetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazine compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its unique structure and functional groups.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a potential candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4,6-Diamino-1,3,5-triazin-2-yl)methyl acetate
  • (4,6-Diamino-1,3,5-triazin-2-yl)methyl benzoate
  • (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-chlorophenyl)acetate

Uniqueness

Compared to similar compounds, (4,6-Diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

(4,6-diamino-1,3,5-triazin-2-yl)methyl 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-8-2-4-9(5-3-8)6-11(19)20-7-10-16-12(14)18-13(15)17-10/h2-5H,6-7H2,1H3,(H4,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYQRGCEDJGQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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